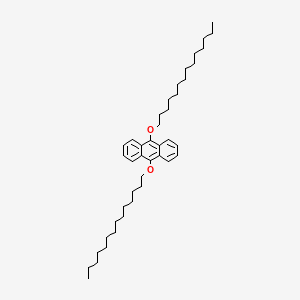
9,10-Bis(tetradecyloxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(tetradecyloxy)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tetradecyloxy groups attached to the 9 and 10 positions of the anthracene core. Anthracene and its derivatives are known for their photophysical properties, making them useful in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Métodos De Preparación
The synthesis of 9,10-Bis(tetradecyloxy)anthracene typically involves the reaction of anthracene with tetradecyloxy substituents. One common method is the Williamson ether synthesis, where anthracene is reacted with tetradecyloxy halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Análisis De Reacciones Químicas
9,10-Bis(tetradecyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or tetrahydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene core.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 9,10-Bis(tetradecyloxy)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound can undergo intersystem crossing to form a triplet state, which can then participate in various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as energy transfer processes in OLEDs or fluorescence emission in imaging .
Comparación Con Compuestos Similares
Similar compounds to 9,10-Bis(tetradecyloxy)anthracene include:
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescent applications and as a dopant in organic semiconductors.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems and has a high fluorescence quantum yield.
9,10-Dibromoanthracene: Utilized in coupling reactions to extend conjugation and enhance photophysical properties.
These compounds share the anthracene core but differ in their substituents, which influence their photophysical and chemical properties. This compound is unique due to its long alkoxy chains, which can affect its solubility and interaction with other molecules.
Propiedades
Número CAS |
90178-23-7 |
|---|---|
Fórmula molecular |
C42H66O2 |
Peso molecular |
603.0 g/mol |
Nombre IUPAC |
9,10-di(tetradecoxy)anthracene |
InChI |
InChI=1S/C42H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-29-35-43-41-37-31-25-27-33-39(37)42(40-34-28-26-32-38(40)41)44-36-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,31-34H,3-24,29-30,35-36H2,1-2H3 |
Clave InChI |
DNTBUOFCASQMQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


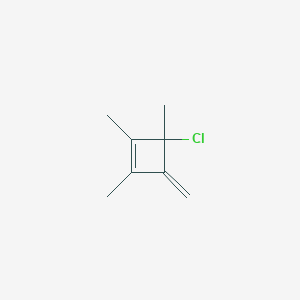
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
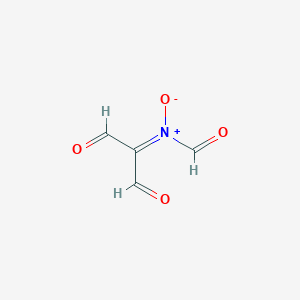
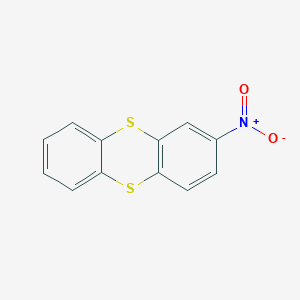

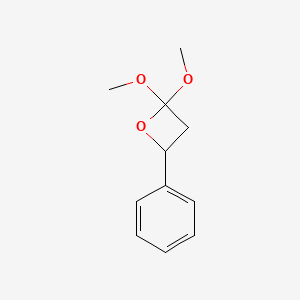
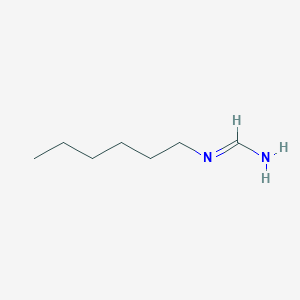
![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
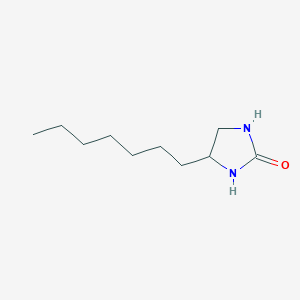
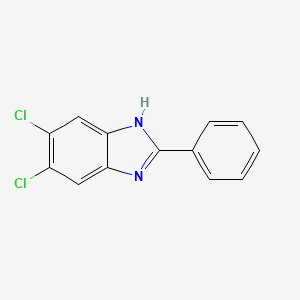
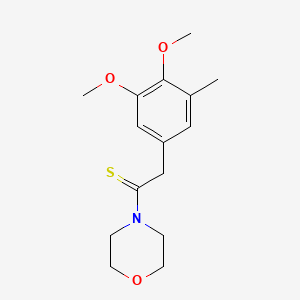
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
